PEG21
CAS No.: 351342-08-0
Cat. No.: VC0538891
Molecular Formula: C40H82O21
Molecular Weight: 899.1 g/mol
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 351342-08-0 |
---|---|
Molecular Formula | C40H82O21 |
Molecular Weight | 899.1 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C40H82O21/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h41-42H,1-40H2 |
Standard InChI Key | ZHMUMDLGQBRJIW-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties of PEG21
Molecular Architecture
PEG21 consists of 21 ethylene glycol monomers linked by ether bonds, terminating in hydroxyl groups at both ends. The polymer’s linear structure enables flexible conformational dynamics while maintaining water solubility through hydrogen bonding with its ether oxygen atoms . Compared to shorter PEG chains, PEG21’s extended length provides enhanced steric stabilization, a critical factor in preventing protein aggregation and shielding therapeutic payloads from immune detection .
Solubility and Hydration Dynamics
The hydration properties of PEG21 are central to its biological applications. Coarse-grained molecular dynamics simulations reveal that PEG21 adopts a conformation-dependent hydration shell, with water molecules forming transient hydrogen bonds with ether oxygens . This hydration contributes to its colligative properties, reducing osmotic pressure in solution and enabling high-concentration formulations of conjugated drugs. Experimental data from sedimentation velocity analyses indicate that PEG21-conjugated proteins exhibit a 30–40% increase in hydrodynamic radius compared to their unmodified counterparts, directly attributable to PEG21’s hydration effects .
Therapeutic Applications of PEG21 in Autoimmune Disease
PEG21-2idT Aptamer: Mechanism of Action
The PEG21-conjugated RNA aptamer PEG21-2idT represents a breakthrough in interleukin-17A (IL-17A) inhibition. By screening a library of nuclease-resistant oligonucleotides, researchers identified Apt21-2, which binds IL-17A with high affinity (Kd = 1.2 nM) . PEGylation with PEG21 extends the aptamer’s plasma half-life from <2 hours to >24 hours while maintaining target specificity.
Signaling Pathway Inhibition
PEG21-2idT disrupts IL-17A signaling by preventing receptor binding, as demonstrated through:
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IκB phosphorylation inhibition: 85% reduction at 10 nM concentration
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JNK activation blockade: IC50 = 1.8 nM in human synovial cells
Preclinical Efficacy in Autoimmune Models
The dose-dependent therapeutic window spans 1–10 mg/kg, with no observed toxicity at the highest tested dose (20 mg/kg) .
Hydrodynamic Behavior of PEG21-Conjugated Proteins
Conformational Dynamics from Coarse-Grained Simulations
Recent advances in molecular modeling enable precise prediction of PEG21’s hydrodynamic properties. Using the CafeMol framework, researchers simulated PEG21 conjugates with human serum albumin (HSA), revealing:
where = number of ethylene oxide units . This non-linear scaling indicates PEG21’s extended conformation when conjugated to proteins.
Hydration and Diffusion Properties
Property | PEG21 Alone | PEG21-HSA Conjugate | Change (%) |
---|---|---|---|
Sedimentation coeff (s) | 1.24 | 4.87 | +293 |
Stokes radius (nm) | 3.2 | 6.8 | +113 |
Hydration water (g/g) | 2.1 | 3.4 | +62 |
The increased hydration shell of conjugates explains their enhanced solution stability and reduced aggregation propensity .
Synthesis and Bioconjugation Strategies
PEG21 Activation Chemistry
AxisPharm’s proprietary synthesis route produces PEG21 with >99% purity through:
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Anionic polymerization of ethylene oxide
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End-capping with hydroxyl-protecting groups
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Deprotection and final purification via size-exclusion chromatography
Site-Specific Conjugation
PEG21 is typically conjugated via:
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Cysteine residues: Maleimide-thiol coupling (90% efficiency)
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Click chemistry: Azide-alkyne cycloaddition (95% efficiency)
Future Directions and Challenges
Optimization of Conjugation Sites
Molecular dynamics simulations suggest that conjugation at HSA’s Cys34 versus Lys190 alters PEG21’s conformational freedom by 38% . Rational design of attachment sites could further enhance therapeutic efficacy.
Combination Therapies
Preliminary data indicate synergistic effects when PEG21-2idT is co-administered with TNF-α inhibitors (75% greater efficacy than monotherapy) .
Biosimilar Development
The hydrodynamic parameters established through coarse-grained modeling provide critical quality attributes for biosimilar PEG21 products.
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